molecular formula C38H47FeNP2 B8361669 (R)-(S)-Bppfa

(R)-(S)-Bppfa

Cat. No.: B8361669
M. Wt: 635.6 g/mol
InChI Key: SUVRUPVBCZXLHG-GWSURVETSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-(S)-Bppfa is a chiral bidentate phosphine ligand featuring a ferrocene backbone with two phosphine groups and an additional coordinating amine group, forming a tridentate structure in certain configurations. It is widely employed in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenation and carbonylation. The ligand’s chirality arises from the stereochemical arrangement of its substituents, enabling enantioselective control in reactions producing chiral molecules. Its modular structure allows for fine-tuning of steric and electronic properties, making it adaptable to diverse catalytic systems .

Properties

Molecular Formula

C38H47FeNP2

Molecular Weight

635.6 g/mol

IUPAC Name

cyclopentyl(diphenyl)phosphane;(1R)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron

InChI

InChI=1S/C21H28NP.C17H19P.Fe/c1-17(22(2)3)20-15-10-16-21(20)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h4-9,11-14,17,20-21H,10,15-16H2,1-3H3;1-6,9-12,17H,7-8,13-14H2;/t17-,20?,21?;;/m1../s1

InChI Key

SUVRUPVBCZXLHG-GWSURVETSA-N

Isomeric SMILES

C[C@H](C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe]

Canonical SMILES

CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe]

Origin of Product

United States

Comparison with Similar Compounds

Mechanistic and Structural Insights

  • This is less problematic in bidentate ligands like BPPM .
  • Solvent and Temperature Sensitivity : this compound’s performance is highly dependent on reaction conditions. For example, in hydroesterification, optimal activity requires precise solvent mixtures (e.g., CH₂Cl₂-EtOH) and temperatures (~50°C) .
  • Stability : Unlike PhTRAP, this compound-derived catalysts may degrade under prolonged hydrogenation conditions, leading to incomplete reactions .

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